molecular formula C9H12N2O3 B13094037 Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate CAS No. 7122-77-2

Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate

Cat. No.: B13094037
CAS No.: 7122-77-2
M. Wt: 196.20 g/mol
InChI Key: LHKPZEBKTJQMBM-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate typically involves the reaction of 4-methoxy-2-methylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methylpyrimidine-5-carboxylic acid.

    Reduction: Formation of 4-methoxy-2-methylpyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can act as a precursor or intermediate in various biochemical pathways, influencing the synthesis of other biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylpyrimidine-5-carboxylate
  • Ethyl 4-methoxypyrimidine-5-carboxylate
  • Methyl 4-methoxy-2-methylpyrimidine-5-carboxylate

Uniqueness

This compound is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

7122-77-2

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(12)7-5-10-6(2)11-8(7)13-3/h5H,4H2,1-3H3

InChI Key

LHKPZEBKTJQMBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC)C

Origin of Product

United States

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